REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:16]=[CH:17][C:18]=1[N+:19]([O-])=O)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:8])([O-])=O.[H][H]>C1COCC1.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:16]=[CH:17][C:18]=1[NH2:19])[C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:8]
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Name
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( 1a )
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Quantity
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19 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C(=O)NC2=CC=CC=C2)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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3 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of the product
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Type
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FILTRATION
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Details
|
Then the mixture is filtered
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Type
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CONCENTRATION
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Details
|
the filtrate is concentrated i.vac
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Type
|
CUSTOM
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Details
|
The residue is purified by chromatography on silica gel (eluent gradient: dichloromethane/(methanol/conc. ammonia=95:5)=100:0->92:8)
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=O)NC2=CC=CC=C2)C=CC1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |